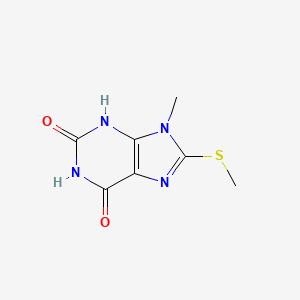
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its unique structural features, which include a methyl group at the 9th position and a methylsulfanyl group at the 8th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of 8-methylthio-9-methylpurine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) using methyl iodide as the alkylating agent . The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Mécanisme D'action
The mechanism of action of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. The exact molecular pathways and targets are still under investigation, but it is known to interact with adenosine receptors and other purine-binding proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methylthio-9-methylpurine: Similar structure but lacks the additional methyl group at the 9th position.
6-[(4-Fluorophenyl)sulfanyl]-9-methyl-8-[4-(methylsulfanyl)phenyl]-9H-purine: Contains additional phenyl and fluorophenyl groups, making it more complex.
Uniqueness
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
40848-30-4 |
|---|---|
Formule moléculaire |
C7H8N4O2S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
9-methyl-8-methylsulfanyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2S/c1-11-4-3(8-7(11)14-2)5(12)10-6(13)9-4/h1-2H3,(H2,9,10,12,13) |
Clé InChI |
LFMVZURNICHXPZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC(=O)N2)N=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


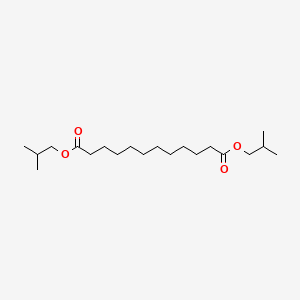
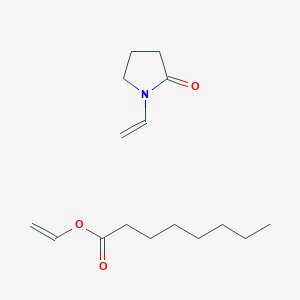
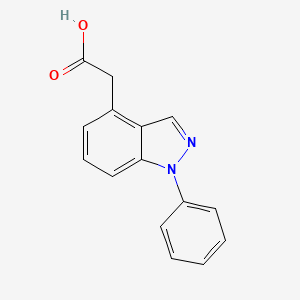


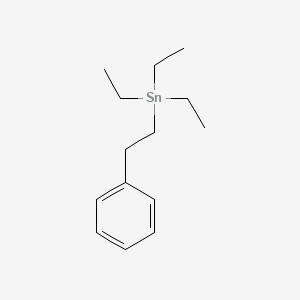
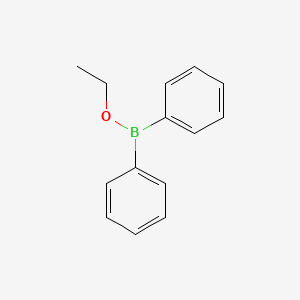
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)

![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)

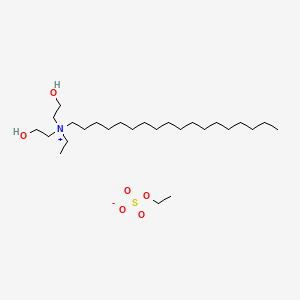

![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
